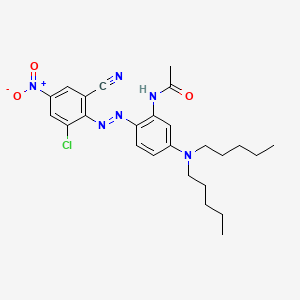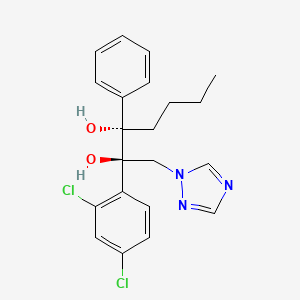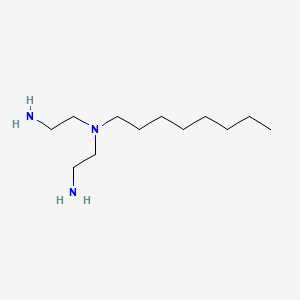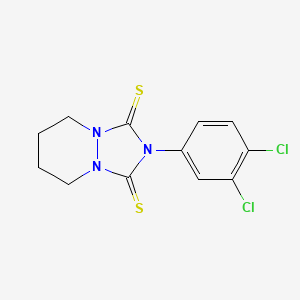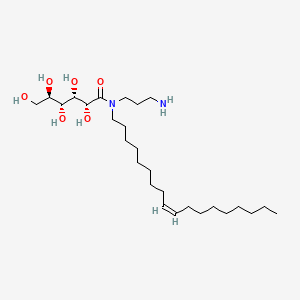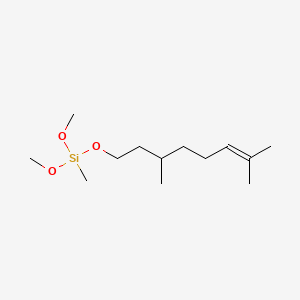
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane is a chemical compound with the molecular formula C13H28O3Si and a molecular weight of 260.44 g/mol. It is characterized by the presence of a silane group bonded to a dimethoxymethyl group and a 3,7-dimethyl-6-octenyl group. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
The synthesis of ((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with dimethoxymethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
In industrial production, the process is scaled up, and continuous flow reactors may be used to enhance the efficiency and consistency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of high-purity this compound.
Chemical Reactions Analysis
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silanes with different substituents. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while substitution with alkyl halides can produce alkyl-substituted silanes.
Scientific Research Applications
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and coatings.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of ((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane involves its ability to form stable bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science.
At the molecular level, the compound can interact with biological molecules through hydrogen bonding and van der Waals interactions. These interactions are crucial for its applications in biocompatible materials and drug delivery systems.
Comparison with Similar Compounds
((3,7-Dimethyl-6-octenyl)oxy)dimethoxymethylsilane can be compared with other similar compounds, such as:
((3,7-Dimethyl-6-octenyl)oxy)trimethylsilane: This compound has a similar structure but with three methyl groups instead of two methoxy groups. It exhibits different reactivity and applications due to the absence of methoxy groups.
((3,7-Dimethyl-6-octenyl)oxy)triethoxysilane: This compound has three ethoxy groups instead of two methoxy groups.
The uniqueness of this compound lies in its combination of a dimethoxymethylsilane group with a 3,7-dimethyl-6-octenyl group, which imparts specific reactivity and properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
83918-64-3 |
|---|---|
Molecular Formula |
C13H28O3Si |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enoxy-dimethoxy-methylsilane |
InChI |
InChI=1S/C13H28O3Si/c1-12(2)8-7-9-13(3)10-11-16-17(6,14-4)15-5/h8,13H,7,9-11H2,1-6H3 |
InChI Key |
VIUNTHAYBFBLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCO[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



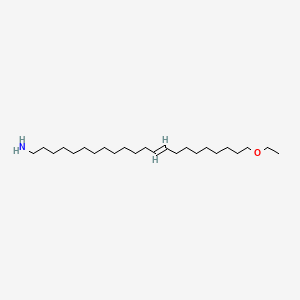

![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)


